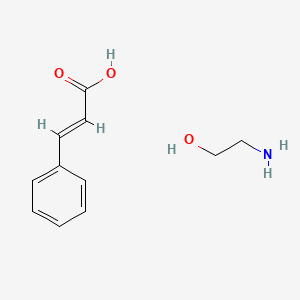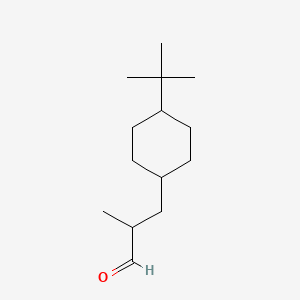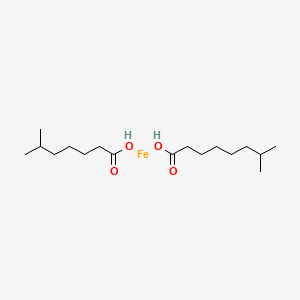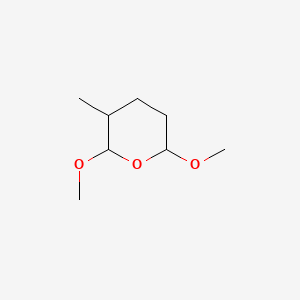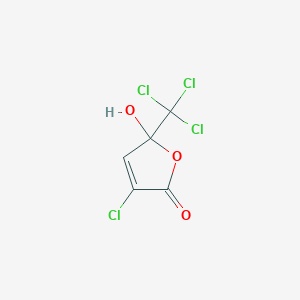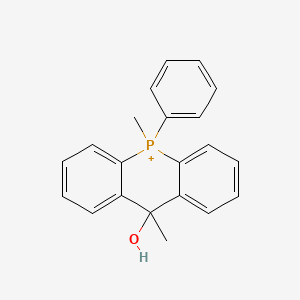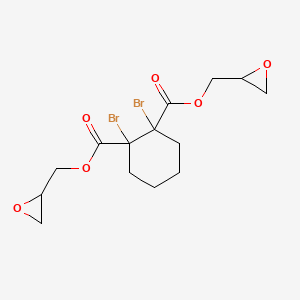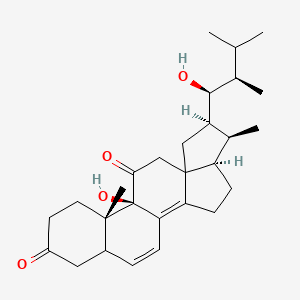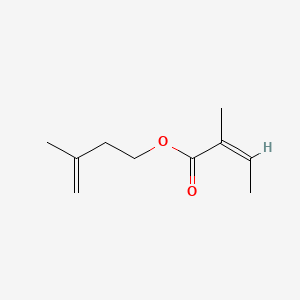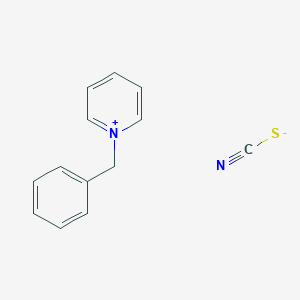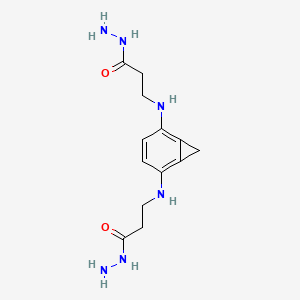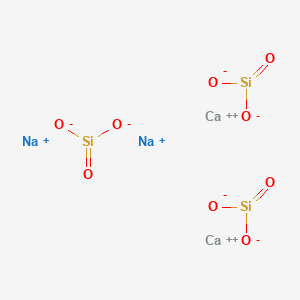
Sodium calcium silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) is a compound that consists of silicic acid combined with calcium and sodium in a specific ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H2SiO3), calcium sodium salt (3:2:2) typically involves the reaction of silicic acid with calcium and sodium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired compound. The reaction conditions, such as temperature and concentration, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of silicic acid (H2SiO3), calcium sodium salt (3:2:2) involves large-scale reactions using industrial-grade reagents. The process is carried out in reactors equipped with temperature and pH control systems to ensure consistent quality. The final product is then purified and dried to obtain the desired compound in its solid form.
Chemical Reactions Analysis
Types of Reactions
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also undergo reduction reactions, leading to the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of silicic acid (H2SiO3), calcium sodium salt (3:2:2) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of silicic acid (H2SiO3), calcium sodium salt (3:2:2) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state silicon compounds, while reduction reactions may produce lower oxidation state products.
Scientific Research Applications
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of silicic acid (H2SiO3), calcium sodium salt (3:2:2) involves its interaction with various molecular targets and pathways. The compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as modulation of enzyme activity and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Silicic acid (H2SiO3), calcium salt (1:1)
- Silicic acid (H2SiO3), sodium salt (1:1)
- Orthosilicic acid (H4SiO4), calcium salt (1:2)
Uniqueness
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) is unique due to its specific ratio of calcium and sodium, which imparts distinct properties compared to other similar compounds. This unique composition allows it to be used in specialized applications where other compounds may not be suitable.
Properties
CAS No. |
1344-03-2 |
|---|---|
Molecular Formula |
Ca2Na2O9Si3 |
Molecular Weight |
354.39 g/mol |
IUPAC Name |
dicalcium;disodium;dioxido(oxo)silane |
InChI |
InChI=1S/2Ca.2Na.3O3Si/c;;;;3*1-4(2)3/q2*+2;2*+1;3*-2 |
InChI Key |
DEPUMLCRMAUJIS-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Na+].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


